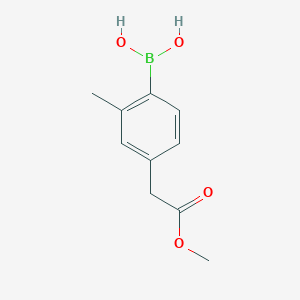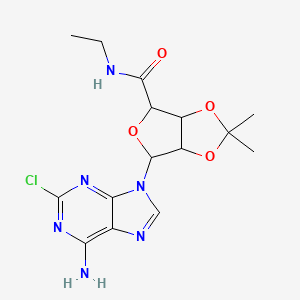
2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction .
Métodos De Preparación
The synthesis of 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves multiple steps. The starting material, adenosine, undergoes protection of the hydroxyl groups at the 2’ and 3’ positions with isopropylidene. This is followed by chlorination at the 2 position and subsequent introduction of the N-ethylcarboxamide group at the 5’ position . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used to study adenosine receptor function and signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as cardiovascular function, immune response, and neural activity.
Mecanismo De Acción
As an adenosine receptor agonist, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide binds to adenosine receptors, mimicking the action of endogenous adenosine. This binding activates the receptors, leading to various downstream effects depending on the receptor subtype and tissue context. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in regulating processes such as neurotransmission, vasodilation, and immune modulation .
Comparación Con Compuestos Similares
Similar compounds include other adenosine receptor agonists such as 2-Chloroadenosine and N6-Cyclopentyladenosine. Compared to these compounds, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has unique structural features, such as the isopropylidene protection and the N-ethylcarboxamide group, which confer distinct pharmacological properties and receptor selectivity .
Propiedades
Fórmula molecular |
C15H19ClN6O4 |
|---|---|
Peso molecular |
382.80 g/mol |
Nombre IUPAC |
4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21) |
Clave InChI |
CHPHKXXDQSHQKC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


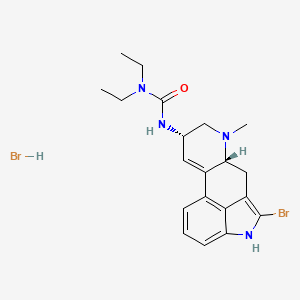
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
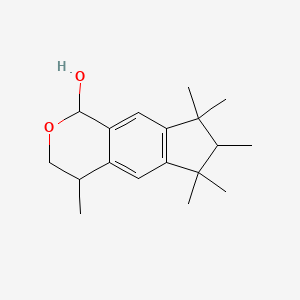
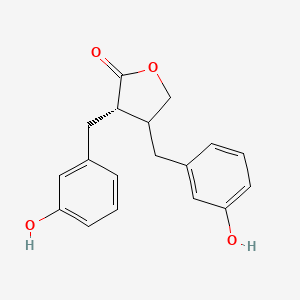
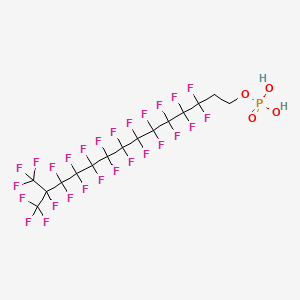
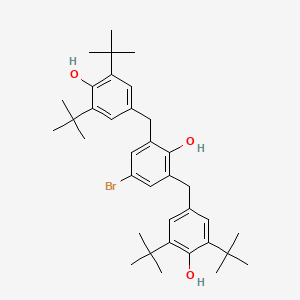
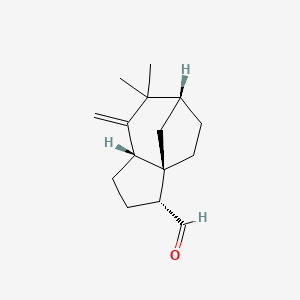


![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
